molecular formula C14H11NO6S2 B5068585 {5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No. B5068585
M. Wt: 353.4 g/mol
InChI Key: UZDDQAHROCGIGG-ONNFQVAWSA-N
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Description

The compound appears to contain a methylenedioxyphenyl group (1,3-benzodioxol-5-yl), which is a common motif in many bioactive compounds and pharmaceuticals . It also contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen. This ring structure is found in several antibiotics and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds containing a benzodioxole ring have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized for potential use in medical or industrial applications .

properties

IUPAC Name

2-[(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S2/c1-19-8-2-7(3-9-12(8)21-6-20-9)4-10-13(18)15(5-11(16)17)14(22)23-10/h2-4H,5-6H2,1H3,(H,16,17)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDQAHROCGIGG-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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